Product packaging for OSU-2S Hydrochloride(Cat. No.:CAS No. 1351056-65-9)

OSU-2S Hydrochloride

Cat. No.: B609784
CAS No.: 1351056-65-9
M. Wt: 371.99
InChI Key: SLTANGKULBSZMO-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a FTY720 Derivative and its Research Significance

OSU-2S is a structurally related analogue of FTY720 (Fingolimod), a compound derived from the fungal metabolite myriocin (B1677593) and approved for the treatment of multiple sclerosis. oncotarget.comspandidos-publications.com FTY720 exerts its immunosuppressive effects after being phosphorylated in the body by sphingosine (B13886) kinase 2 (SphK2). spandidos-publications.comnih.gov The resulting FTY720-phosphate acts as a functional antagonist of the sphingosine-1-phosphate 1 (S1P1) receptor, leading to the sequestration of lymphocytes in lymph nodes and reducing their circulation. oncotarget.comnih.govnih.gov

While FTY720 has demonstrated preclinical antitumor efficacy in various cancer models, its potent immunosuppressive activity is a significant hurdle for its development as a cancer therapy. oncotarget.comspandidos-publications.comd-nb.info The research significance of OSU-2S lies in its rational design to uncouple these two effects. OSU-2S was developed as a non-phosphorylatable analogue of FTY720, meaning it cannot be converted into the active immunosuppressive metabolite by SphK2. nih.govscienceopen.com This structural modification effectively negates the compound's ability to interact with S1P receptors, thereby eliminating the mechanism responsible for immunosuppression. nih.govresearchgate.net This allows researchers to investigate the S1P receptor-independent anticancer mechanisms of the FTY720 molecular backbone, which include the activation of Protein Phosphatase 2A (PP2A) and other cellular pathways that induce cancer cell death. oncotarget.comd-nb.infoohiolink.edu

Distinctive Non-Immunosuppressive Profile in Preclinical Investigations

The key feature that distinguishes OSU-2S from its parent compound, FTY720, is its lack of immunosuppressive activity. This has been demonstrated in preclinical studies. The immunosuppressive action of FTY720 is entirely dependent on its phosphorylation and subsequent interaction with S1P receptors on lymphocytes. nih.govpnas.org This interaction leads to the internalization and degradation of the S1P1 receptor, which prevents lymphocytes from exiting lymphoid tissues, resulting in lymphopenia (a reduced number of lymphocytes in the blood). nih.govnih.gov

In contrast, preclinical investigations have confirmed that OSU-2S does not possess this activity. As it is not phosphorylated by SphK2, it does not cause the internalization of the S1P1 receptor. nih.gov Studies in immunocompetent mice have shown that, unlike FTY720, OSU-2S does not induce T-lymphocyte homing to lymph nodes. nih.gov This confirms that OSU-2S is devoid of the S1P1 receptor-mediated activity that characterizes FTY720's immunosuppressive profile. nih.gov This non-immunosuppressive characteristic is a critical advantage, as it suggests the compound could be used to target cancer cells without compromising the patient's immune system, a common and serious side effect of many conventional chemotherapies. ohiolink.edu

Table 1: Comparative Profile of FTY720 and OSU-2S
FeatureFTY720 (Fingolimod)OSU-2S
Phosphorylation by SphK2Yes, converted to active FTY720-phosphate. oncotarget.comnih.govNo, designed as a non-phosphorylatable analogue. nih.govscienceopen.com
S1P1 Receptor ActivityFunctional antagonist (as FTY720-P), causes receptor internalization. oncotarget.comnih.govNo significant activity, does not cause receptor internalization. nih.gov
Immunosuppressive EffectYes, causes lymphopenia by sequestering lymphocytes. oncotarget.comnih.govNo, does not cause T-lymphocyte homing in preclinical models. nih.gov
Primary Anticancer MechanismS1P receptor-independent; involves PP2A reactivation and other targets. oncotarget.comspandidos-publications.comS1P receptor-independent; involves activation of PP2A, PKCδ, and induction of ROS. nih.govohiolink.edunih.gov

Overview of Preclinical Antitumor Activity Across Diverse Malignancies

Preclinical studies have documented the potent antitumor effects of OSU-2S across a range of cancer types, demonstrating its broad potential. The compound's cytotoxic activity has been observed in both hematological malignancies and solid tumors.

Hepatocellular Carcinoma (HCC): In HCC models, OSU-2S exhibited higher in vitro antiproliferative efficacy compared to FTY720, without showing cytotoxicity in normal hepatocytes. nih.gov Its mechanism in HCC involves the activation of a reactive oxygen species (ROS)-protein kinase C-delta (PKCδ)-caspase-3 signaling pathway, leading to apoptosis. nih.govnih.gov In vivo, OSU-2S was highly effective at suppressing tumor growth in both subcutaneous and orthotopic xenograft models. nih.govnih.gov Furthermore, it has been shown to work synergistically with the multi-kinase inhibitor sorafenib (B1663141) against HCC cells. nih.gov

Hematological Malignancies: OSU-2S has demonstrated potent cytotoxicity in various B-cell cancers. ohiolink.edu In models of Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in the Western world, OSU-2S induces cell death through the activation of protein phosphatase 2A (PP2A) and the modulation of SHP1 phosphatase. researchgate.netohiolink.edu It has also shown preclinical activity against Mantle Cell Lymphoma (MCL), Acute Lymphoblastic Leukemia (ALL), and canine B-cell lymphoma. researchgate.netohiolink.edunih.gov In MCL, OSU-2S treatment induced PARP cleavage, a hallmark of apoptosis. ohiolink.edu

Non-Small-Cell Lung Cancer (NSCLC): Recent research has explored the efficacy of OSU-2S in NSCLC. Studies showed that OSU-2S significantly inhibited the growth of A549 lung cancer cells in vitro and in xenograft animal models. mdpi.com The mechanism in NSCLC may involve the modulation of p-AURKA and S1PR1 protein expression. mdpi.com

Table 2: Summary of Preclinical Antitumor Activity of OSU-2S
Malignancy TypeCell Lines / ModelsObserved Effects & MechanismsReference
Hepatocellular Carcinoma (HCC)Hep3B, Huh7, PLC-5, HepG2 cells; Ectopic and orthotopic xenograft modelsInhibits cell proliferation; Induces apoptosis via ROS-PKCδ-caspase-3 pathway; Synergizes with sorafenib. nih.govnih.govmedchemexpress.com
Chronic Lymphocytic Leukemia (CLL)Primary CLL cells, MEC-1 cell lineInduces potent cytotoxicity; Activates PP2A and SHP1; Induces caspase activation. researchgate.netohiolink.edu
Mantle Cell Lymphoma (MCL)Mino, Jeko cell lines; MCL xenograft modelInduces cytotoxicity and PARP cleavage; Reduces tumor weight in vivo. ohiolink.edunih.gov
Non-Small-Cell Lung Cancer (NSCLC)A549 cells; Xenograft animal modelInhibits cell viability, migration, and colony formation; Downregulates p-AURKA and S1PR1. mdpi.com
Canine B-cell LymphomaCLBL-1, 17-71 cell lines; Primary spontaneous lymphoma cellsInduces apoptosis; Mediates cell death via reactive oxygen species (ROS) production. nih.gov

Properties

CAS No.

1351056-65-9

Molecular Formula

C21H38ClNO2

Molecular Weight

371.99

IUPAC Name

(S)-2-Amino-2-(4-{(6-methylheptyl)-oxy} phenethyl)pentan-1-ol Hydrochloride

InChI

InChI=1S/C21H37NO2.ClH/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3;/h9-12,18,23H,4-8,13-17,22H2,1-3H3;1H/t21-;/m0./s1

InChI Key

SLTANGKULBSZMO-BOXHHOBZSA-N

SMILES

CCC[C@@](CCC1=CC=C(OCCCCCC(C)C)C=C1)(N)CO.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OSU2S Hydrochloride;  OSU 2S Hydrochloride;  OSU-2S Hydrochloride;  OSU-2S HCl;  OSU2S HCl;  OSU 2S HCl

Origin of Product

United States

Elucidation of Molecular Mechanisms and Cellular Pathways of Osu 2s Hydrochloride

Direct and Indirect Molecular Targeting

OSU-2S Hydrochloride exerts its effects by engaging with several pivotal molecular targets, thereby initiating a cascade of cellular events. These interactions range from the activation of specific protein kinases to the modulation of receptor expression and the enhancement of phosphatase activity.

Protein Kinase C Delta (PKCδ) Activation

A central aspect of this compound's mechanism is its role as a potent activator of Protein Kinase C delta (PKCδ), a member of the novel PKC subfamily. nih.govmedchemexpress.com Research has demonstrated that OSU-2S inhibits cell proliferation by directly activating the PKCδ signaling pathway. nih.gov This activation is a key component of its antitumor effects, particularly in hepatocellular carcinoma, where it has been shown to induce apoptosis. nih.gov The activation of PKCδ by OSU-2S is integral to a signaling axis that also involves reactive oxygen species and caspases. elsevierpure.com

Modulation of Aurora Kinase A (AURKA) and Phosphorylated AURKA (p-AURKA) Expression

Recent studies have identified Aurora Kinase A (AURKA) as a potential target of OSU-2S. In research on non-small cell lung cancer, OSU-2S was found to affect the expression of phosphorylated AURKA (p-AURKA) protein. researchgate.net This suggests that the compound may modulate the activity of this key mitotic kinase, which is often overexpressed in various cancers and plays a crucial role in cell cycle progression and spindle formation. researchgate.net

Effects on Sphingosine-1-Phosphate Receptor 1 (S1PR1) Expression

This compound is a synthetic derivative of FTY720, but it notably lacks the immunosuppressive characteristics of its parent compound. researchgate.net This distinction is attributed to its inability to be phosphorylated, a necessary step for interacting with Sphingosine-1-Phosphate Receptor 1 (S1PR1). researchgate.net Consequently, OSU-2S does not cause the internalization of the S1P1 receptor. elsevierpure.com This lack of activity at the S1P1 receptor is a defining feature of its molecular profile, separating its cytotoxic effects from immunosuppressive actions. elsevierpure.comresearchgate.net However, studies have also indicated that S1PR1 is a potential target of OSU-2S in non-small cell lung cancer, suggesting a more complex interaction that warrants further investigation. researchgate.net

Alterations in Protein Phosphatase 2A (PP2A) Activity

A significant component of this compound's mechanism of action is its ability to enhance the activity of Protein Phosphatase 2A (PP2A). researchgate.net PP2A is a critical serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and thereby regulating the activity of numerous proteins involved in cell growth and proliferation. OSU-2S has been identified as a novel PP2A activator, and this activity is linked to its anti-cancer properties in various cancer cell lines, including lymphoma. researchgate.net The activation of PP2A by OSU-2S can lead to the dephosphorylation of key oncogenic proteins. researchgate.net

Downstream Signaling Cascade Modulations

The initial molecular targeting by this compound triggers a series of downstream signaling events, most notably the generation of reactive oxygen species, which plays a crucial role in mediating the compound's ultimate cellular effects.

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a key downstream effect of this compound activity. The antitumor effects of OSU-2S in hepatocellular carcinoma are mediated through a signaling pathway that begins with the activation of ROS. elsevierpure.com This increase in intracellular ROS is a critical event that links the compound to the activation of the PKCδ pathway, ultimately leading to caspase-dependent apoptosis. elsevierpure.com Studies have shown that OSU-2S stimulates ROS production in a dose-dependent manner in various cancer cell lines.

TargetEffect of this compoundCellular Consequence
Protein Kinase C Delta (PKCδ)ActivationInduction of apoptosis
Aurora Kinase A (AURKA) / p-AURKAModulation of ExpressionPotential alteration of cell cycle progression
Sphingosine-1-Phosphate Receptor 1 (S1PR1)No internalization; potential targetingAvoidance of immunosuppression
Protein Phosphatase 2A (PP2A)ActivationDephosphorylation of oncogenic proteins
Reactive Oxygen Species (ROS)Induction of GenerationActivation of downstream pro-apoptotic pathways

Activation of Caspase-Dependent Apoptosis Pathways

This compound induces apoptotic cell death through the activation of caspase-dependent signaling. bsu.edu.eg Research in hepatocellular carcinoma (HCC) cells demonstrates that OSU-2S triggers apoptosis via a signaling cascade involving reactive oxygen species (ROS) and protein kinase Cδ (PKCδ). nih.govnih.gov This pathway ultimately leads to the activation of caspase-3, a key executioner caspase. nih.govnih.gov A positive feedback loop exists where activated caspase-3 can, in turn, proteolytically cleave and further activate PKCδ, amplifying the apoptotic signal. nih.gov The induction of apoptosis is confirmed by evidence of Poly (ADP-ribose) polymerase (PARP) cleavage in cells treated with OSU-2S. bsu.edu.egmedchemexpress.com The cytotoxic effects of OSU-2S have been observed in various cancer cell types, including chronic lymphocytic leukemia, mantle cell lymphoma, and canine B-cell lymphoma. researchgate.netnih.gov In canine lymphoma cells, the generation of ROS was identified as a contributor to OSU-2S-mediated cell death. nih.gov

Influence on Mitogen-Activated Protein Kinase (ERK1/2) Phosphorylation

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by affecting the phosphorylation of ERK1/2. In studies involving combination treatments with sorafenib (B1663141) in Hep3B cells, OSU-2S was found to decrease the expression of phosphorylated ERK1/2 (p-ERK1/2). medchemexpress.com The ERK1/2 signaling cascade is a critical pathway for regulating cell proliferation, growth, and survival, and its dysregulation is common in cancer. mdpi.com By reducing the levels of active, phosphorylated ERK1/2, OSU-2S can contribute to the inhibition of cell proliferation. medchemexpress.com

Interaction with p53 Signaling Axis

The tumor suppressor protein p53 is a central regulator of cellular responses to stress, capable of inducing cell cycle arrest, senescence, and apoptosis. nih.govrndsystems.com However, investigations into the mechanism of OSU-2S in certain cancer models have not shown a direct interaction with the p53 signaling axis. In studies conducted on Huh7 hepatocellular carcinoma cells, treatment with OSU-2S did not produce any noticeable effect on the expression levels of p53. nih.gov This suggests that in this specific cellular context, the pro-apoptotic activity of OSU-2S is mediated through pathways independent of p53 modulation. nih.gov

Impact on Oncogenic c-Myc and p21 Levels

A significant mechanism of OSU-2S's anti-neoplastic activity involves the activation of protein phosphatase 2A (PP2A). researchgate.netnih.gov PP2A activation by OSU-2S has been shown to enforce a critical cell fate switch in acute myeloid leukemia (AML). nih.gov This is achieved through the modulation of the c-Myc/p21 axis. nih.gov Specifically, PP2A activation leads to a decrease in the levels of the oncogenic transcription factor c-Myc while simultaneously increasing levels of the cyclin-dependent kinase inhibitor p21. nih.gov The downregulation of c-Myc, a key driver of cell proliferation, combined with the upregulation of p21, which promotes cell cycle arrest, results in terminal differentiation, proliferation arrest, and apoptosis in AML cells. nih.gov

Comparative Analysis with FTY720 in Mechanistic Studies

OSU-2S was developed as a structural analog of FTY720 to retain anti-tumor properties while eliminating the immunosuppressive effects associated with the parent compound. researchgate.netresearchgate.net The key mechanistic differences that separate the anti-tumor and immunosuppressive activities lie in their differential interactions with Sphingosine (B13886) Kinase 2 (SphK2) and the Sphingosine-1-Phosphate (S1P) receptor system. nih.govelsevierpure.com

Absence of Sphingosine Kinase 2 (SphK2) Phosphorylation

The immunosuppressive action of FTY720 requires it to be phosphorylated by sphingosine kinases, primarily SphK2, to form FTY720-phosphate (FTY720-P). nih.govmdpi.com This phosphorylated form then acts as an agonist for S1P receptors. researchgate.net In stark contrast, OSU-2S is designed to bypass this step. In vitro studies have confirmed that OSU-2S is not phosphorylated by Sphingosine Kinase 2 (SphK2). nih.govelsevierpure.com This lack of phosphorylation is a critical molecular distinction, as it prevents OSU-2S from interacting with S1P receptors in the same manner as FTY720-P. nih.gov The phosphorylation of FTY720 by SphK2 is considered a form of metabolic inactivation concerning its direct anti-tumor activity, which helps explain the higher in vitro anti-proliferative potency of OSU-2S compared to FTY720 in HCC cells. nih.govnih.gov

Lack of S1P1 Receptor Internalization

The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the receptor's persistent internalization and degradation. nih.govnih.gov This process effectively traps lymphocytes in the lymph nodes, preventing their egress and thereby causing immunosuppression. researchgate.net OSU-2S, because it is not phosphorylated and thus cannot effectively bind to and activate the S1P1 receptor, does not cause this effect. nih.govelsevierpure.com Studies have explicitly shown that OSU-2S does not induce S1P1 receptor internalization in hepatocellular carcinoma cells or cause T-lymphocyte homing in immunocompetent mice, effects that are characteristic of FTY720. nih.govelsevierpure.com This functional divergence confirms the separation of the compound's anti-cancer properties from its parent's immunosuppressive mechanism.

Mechanistic Comparison: OSU-2S vs. FTY720

FeatureThis compoundFTY720 (Fingolimod)
Phosphorylation by SphK2 Not a substrate for SphK2. nih.govelsevierpure.comPhosphorylated to active FTY720-P. mdpi.com
S1P1 Receptor Interaction Does not cause S1P1 receptor internalization. nih.govnih.govFTY720-P is an S1P1 receptor agonist, causing internalization. nih.govnih.gov
Primary Anti-Tumor Mechanism PP2A activation, ROS-PKCδ-caspase signaling. nih.govresearchgate.netnih.govROS-PKCδ-caspase signaling; activity is reduced by phosphorylation. nih.govnih.gov
Immunosuppressive Activity Lacks immunosuppressive effects. nih.govresearchgate.netPrimary mechanism for clinical use in multiple sclerosis. researchgate.net
Effect on p-ERK1/2 Decreases phosphorylation. medchemexpress.comInformation not specified in provided context.
Effect on c-Myc/p21 Axis Via PP2A, decreases c-Myc, increases p21. nih.govInformation not specified in provided context.

Antitumor Efficacy of Osu 2s Hydrochloride: in Vitro Cellular Investigations

Efficacy in Hepatocellular Carcinoma (HCC) Cell Lines

OSU-2S hydrochloride has been shown to possess potent anti-cancer activity in several HCC cell lines.

Inhibition of Cell Proliferation and Migration

Studies have demonstrated that this compound effectively suppresses the viability and proliferation of HCC cells. nih.gov When compared to its parent compound, FTY720, OSU-2S exhibited a nearly twofold higher potency in inhibiting the growth of various HCC cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values after a 24-hour treatment highlight this efficacy. For instance, in Huh7 and Hep3B cell lines, the IC50 was 2.4 μM, and in PLC5 cells, it was 3.5 μM. nih.gov In contrast, normal human hepatocytes showed resistance to the compound, suggesting a selective action against malignant cells. nih.gov

Interactive Table: IC50 Values of this compound in HCC Cell Lines

Cell Line IC50 (μM) after 24h
Huh7 2.4
Hep3B 2.4

Beyond inhibiting proliferation, OSU-2S, particularly in combination with other agents like sorafenib (B1663141), has been shown to reduce HCC cell migration and invasion. scienceopen.com

Induction of Apoptotic Cell Death

The primary mechanism by which this compound exerts its antitumor effects in HCC cells is through the induction of apoptosis. researchgate.net This process is mediated by the activation of a specific signaling pathway involving reactive oxygen species (ROS) and protein kinase Cδ (PKCδ). nih.govresearchgate.net The compound stimulates ROS generation, which in turn activates PKCδ. nih.gov This activation leads to a cascade of events, including the activation of caspase-3, a key executioner of apoptosis. nih.govresearchgate.net The process also involves the proteolytic cleavage of PKCδ, which is a necessary step for the induction of apoptosis in cancer cells. nih.gov Evidence also points to the cleavage of PARP (poly ADP-ribose polymerase), another hallmark of apoptotic cell death, in response to OSU-2S treatment. nih.gov

Efficacy in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

The therapeutic potential of this compound extends to non-small-cell lung cancer, where it has shown inhibitory effects on tumor cell growth and survival.

Inhibition of Cell Proliferation

In vitro studies using the A549 lung adenocarcinoma cell line have confirmed that this compound can inhibit cell proliferation in a dose-dependent manner. nih.gov This inhibitory effect is a key indicator of its potential as an anti-cancer agent in the context of NSCLC. nih.gov

Reduction of Cell Migration and Colony Formation

Further investigations into the efficacy of OSU-2S in NSCLC have revealed its ability to impede other critical aspects of cancer progression. In A549 cells, treatment with OSU-2S resulted in a marked reduction in both cell migration and the ability of the cells to form colonies. nih.gov These findings suggest that OSU-2S may not only slow tumor growth but also has the potential to limit the metastatic spread of NSCLC. nih.gov

Efficacy in Hematological Malignancies

This compound has demonstrated significant cytotoxic effects across a spectrum of hematological cancers. Research has highlighted its activity in various types of leukemia and lymphoma. researchgate.net

Specifically, OSU-2S has shown potent preclinical activity against chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and acute lymphoblastic leukemia (ALL). researchgate.net In acute myeloid leukemia (AML), OSU-2S has been found to enforce terminal differentiation, leading to a halt in proliferation and the induction of apoptosis. nih.govnih.gov This is achieved through a mechanism involving the activation of protein phosphatase 2A (PP2A), which subsequently modulates the c-Myc/p21 axis. nih.gov

Furthermore, in the context of Jak2-driven hematological malignancies, non-immunosuppressive derivatives of FTY720, such as OSU-2S, have been shown to down-regulate the Jak2 protein. scienceopen.comnih.gov

Cytotoxicity in Chronic Lymphocytic Leukemia (CLL) Cell Lines and Primary Cells

OSU-2S has shown potent cytotoxic effects against primary cancer cells derived from patients with Chronic Lymphocytic Leukemia (CLL). nih.gov Treatment with OSU-2S induces cell death in these primary CLL cells. nih.govfrontiersin.org Studies have demonstrated that OSU-2S is effective even in CLL cells with poor prognostic markers, such as unmutated IGVH and chromosome 17p deletion. nih.gov

The mechanism of action in CLL cells involves the activation of caspases, including caspase-3, -8, and -9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP). frontiersin.org Furthermore, OSU-2S treatment results in the generation of reactive oxygen species (ROS) and the activation of protein phosphatase 2A (PP2A). nih.gov The activation of PP2A is a key event, as it can influence multiple cellular pathways that regulate cell survival and proliferation. nih.gov

Table 1: Cytotoxicity of OSU-2S in Primary CLL Cells

Cell Type Treatment Viability Assessment Key Findings
Mixed Primary CLL Cells (N=25) OSU-2S (2 µM) 24 hours Significant reduction in cell viability. nih.gov
IGVH Unmutated Primary CLL Cells (N=8) OSU-2S (2 µM) 24 hours Demonstrated cytotoxic activity in this high-risk subgroup. nih.gov
Chromosome 17p Deleted Primary CLL Cells (N=5) OSU-2S (2 µM) 24 hours Effective against cells with this poor prognostic marker. nih.gov
Primary CLL Cells (N=9) OSU-2S (8 µM) vs. Fludarabine (10 µM) Time-course OSU-2S showed comparable or superior cytotoxicity to Fludarabine over time. nih.gov

Cytotoxicity in Mantle Cell Lymphoma (MCL) Cell Lines and Primary Cells

In the context of Mantle Cell Lymphoma (MCL), another B-cell malignancy, OSU-2S has also exhibited profound cytotoxic activity. researchgate.net Research has shown its effectiveness in both established MCL cell lines, such as JeKo and Mino, and in primary cells obtained from MCL patients. researchgate.net

The cytotoxic mechanism in MCL cells is associated with anti-mitochondrial activity and the induction of apoptosis, as evidenced by the processing of the caspase-3 substrate PARP. researchgate.net A notable effect of OSU-2S treatment in MCL cells is the increased surface expression of CD74, a therapeutic target. researchgate.net

Table 2: Cytotoxicity of OSU-2S in MCL Cells

Cell Type Key Findings
JeKo and Mino MCL Cell Lines OSU-2S demonstrated profound anti-mitochondrial activity and cytotoxicity. researchgate.net
Primary MCL Patient-Derived Cells Significant cytotoxic effects were observed. researchgate.net

Cytotoxicity in Acute Lymphoblastic Leukemia (ALL) Cell Lines

The antitumor activity of OSU-2S extends to Acute Lymphoblastic Leukemia (ALL). nih.gov While detailed mechanistic studies in ALL cell lines are part of ongoing research, initial findings confirm that OSU-2S possesses cytotoxic properties against this type of leukemia as well. nih.gov The broad activity of OSU-2S across different hematological malignancies underscores its potential as a versatile anticancer agent. nih.gov

Combinatorial Antitumor Strategies in Vitro

To enhance the therapeutic efficacy of OSU-2S, studies have explored its use in combination with other anticancer agents. These investigations aim to identify synergistic interactions that can lead to improved treatment outcomes.

Synergistic Effects with Sorafenib

While research on the synergistic effects of OSU-2S and Sorafenib in hematological malignancies is not extensively documented in the provided search results, studies in other cancer types, such as Hepatocellular Carcinoma (HCC), have shown promising results. In HCC cell lines, the combination of OSU-2S and Sorafenib resulted in a synergistic enhancement of anti-proliferative effects. researchgate.net This synergy was associated with increased apoptosis, activation of PKCδ, and was influenced by the p53 status of the cancer cells. researchgate.net These findings from solid tumors suggest a potential for similar synergistic interactions in hematological cancers, warranting further investigation.

Enhanced Cytotoxicity with Anti-CD74 Antibody (Milatuzumab)

A significant finding in MCL research is the ability of OSU-2S to increase the surface expression of CD74 on MCL cells. researchgate.net This upregulation of a known therapeutic target opens the door for combination therapies. Studies have demonstrated that combining OSU-2S with Milatuzumab, a humanized anti-CD74 antibody, leads to enhanced cytotoxicity in primary MCL cells compared to either agent used alone. researchgate.net This enhanced effect highlights a promising chemo-immunotherapy strategy for MCL. researchgate.net

Table 3: Enhanced Cytotoxicity with OSU-2S and Milatuzumab Combination in Primary MCL Cells

Treatment Viability Analysis (24 hours) Outcome
OSU-2S (4µM) + Milatuzumab (5µg/mL) with cross-linker Flow cytometry Enhanced cytotoxicity compared to either agent alone. researchgate.net

Antitumor Efficacy of Osu 2s Hydrochloride: in Vivo Preclinical Model Studies

Efficacy in Xenograft Mouse Models

Xenograft mouse models, which involve the implantation of human cancer cells into immunodeficient mice, have been instrumental in evaluating the antitumor effects of OSU-2S Hydrochloride.

OSU-2S, a non-immunosuppressive derivative of FTY720, has demonstrated significant efficacy in suppressing the growth of hepatocellular carcinoma (HCC) in vivo. nih.govnih.gov In both ectopic and orthotopic xenograft models using Hep3B tumor cells, OSU-2S exhibited high potency in inhibiting tumor progression. nih.gov Studies comparing OSU-2S to its parent compound, FTY720, found that while both agents suppressed Hep3B tumor growth, OSU-2S showed a potential for greater tumor volume reduction at certain concentrations. nih.gov

The antitumor effect of OSU-2S in these models is linked to the activation of protein kinase Cδ (PKCδ) and subsequent caspase-dependent apoptosis. nih.gov Unlike FTY720, OSU-2S is not phosphorylated by sphingosine (B13886) kinase 2 (SphK2), a process that is believed to inactivate the antitumor properties of FTY720. nih.govnih.gov This distinction may contribute to the potent in vivo efficacy of OSU-2S against HCC. nih.govnih.gov

Table 1: Effect of OSU-2S on Hepatocellular Carcinoma Xenograft Tumor Growth

Model Type Cell Line Key Findings Reference
Ectopic Xenograft Hep3B Complete suppression of tumor growth compared to vehicle control. nih.gov
Orthotopic Xenograft Hep3B High potency in suppressing intrahepatic tumor growth. nih.gov

The efficacy of OSU-2S has also been confirmed in the context of non-small-cell lung cancer (NSCLC). nih.govnih.govresearchgate.net In xenograft animal models established with A549 human lung adenocarcinoma cells, treatment with OSU-2S resulted in a significant inhibition of tumor growth. nih.govnih.govresearchgate.net These findings highlight the potential of OSU-2S as a therapeutic agent for NSCLC. nih.gov The antitumor activity in these models is associated with the modulation of potential targets such as AURKA and S1PR1. nih.govnih.gov

Table 2: Efficacy of OSU-2S in a Non-Small-Cell Lung Cancer Xenograft Model

Model Type Cell Line Key Findings Reference
Xenograft A549 Significantly inhibited tumor growth. nih.govnih.govresearchgate.net

OSU-2S has shown potent cytotoxic activity in in vivo models of mantle cell lymphoma (MCL), a typically aggressive form of non-Hodgkin's lymphoma. nih.govnih.gov In a xenografted mouse model of MCL, a novel delivery system utilizing a ROR1-targeted immunonanoparticle carrying OSU-2S demonstrated antitumor activity. nih.govnih.gov This targeted approach aims to deliver the compound selectively to MCL cells, which express the ROR1 antigen, while sparing normal B cells. nih.gov Furthermore, research has indicated that OSU-2S can increase the surface expression of the therapeutic antibody target CD74 in MCL cells, and the combination of OSU-2S with the anti-CD74 antibody, milatuzumab, resulted in enhanced cytotoxicity. nih.govnih.gov

Table 3: Antitumor Activity of OSU-2S in Mantle Cell Lymphoma Xenograft Models

Model Type Key Findings Reference
Xenograft Mouse Model ROR1-targeted immunonanoparticle carrying OSU-2S demonstrated activity. nih.govnih.gov
Xenograft Mouse Model Treatment with a targeted formulation of OSU-2S significantly reduced tumor weight. ohiolink.edu

Efficacy in Large Animal Models

Beyond rodent models, the antitumor potential of OSU-2S has been explored in larger animals, specifically in canines with spontaneously occurring cancers. These models offer a unique opportunity for translational research due to the many similarities they share with human cancers.

OSU-2S has shown preclinical activity in canine B-cell lymphoma. nih.gov Studies have demonstrated that OSU-2S induces apoptosis in canine B-cell lymphoma cell lines as well as in primary B-cell lymphoma cells obtained from dogs with spontaneous lymphoma. nih.gov The mechanism of cell death in these canine lymphoma cells was found to be associated with the induction of reactive oxygen species (ROS). nih.gov The inhibition of ROS partially rescued the lymphoma cells from OSU-2S-mediated cell death, supporting the role of oxidative stress in its mode of action. nih.gov

Spontaneously occurring lymphoma in pet dogs is increasingly recognized as a valuable and predictive model for human non-Hodgkin lymphoma (NHL). researchgate.netnih.govmdpi.comaccscience.com Canine lymphoma shares numerous characteristics with human NHL, including similar incidence rates, biological features, genetic mutations, and responses to chemotherapy. nih.govresearchgate.netmdpi.com The outbred nature of dogs more closely represents the genetic diversity of the human population compared to inbred laboratory rodents. nih.gov

Furthermore, pet dogs share common environmental exposures with humans, a factor that cannot be easily replicated in traditional animal models. nih.gov The faster progression of lymphoma in dogs allows for more timely assessments of novel cancer treatments. nih.gov Consequently, using the spontaneous canine lymphoma model can help bridge the gap between studies in mice and human clinical trials, potentially accelerating the clinical development of new anticancer agents like OSU-2S. nih.govnih.gov

Advanced Research Strategies and Delivery Systems for Osu 2s Hydrochloride

Targeted Delivery Approaches

To address the challenge of delivering OSU-2S selectively to cancer cells while sparing normal, healthy cells, researchers have developed sophisticated targeted delivery systems. bvsalud.orgnih.gov These strategies are crucial for improving the therapeutic index of OSU-2S. aacrjournals.org A primary focus of this research has been the utilization of the receptor tyrosine kinase ROR1, which is expressed on the surface of various malignant B-cells but is absent from normal B-cells. nih.govnih.gov This differential expression makes ROR1 an attractive target for directing therapies specifically to cancer cells. researchgate.netfrontiersin.org

ROR1-Targeted Immunonanoparticle Conjugation (2A2-OSU-2S-ILP)

A significant breakthrough in the targeted delivery of OSU-2S is the development of an immunonanoparticle formulation designated as 2A2-OSU-2S-ILP. nih.govbvsalud.org This advanced delivery system consists of a lipid-based nanoparticle (liposome) that encapsulates OSU-2S (OSU-2S-LP). nih.govaacrjournals.org The surface of this nanoparticle is tethered with a specific anti-ROR1 mouse monoclonal antibody, known as 2A2. nih.govtuni.fi

The rationale behind this design is to leverage the high affinity and specificity of the 2A2 antibody for the ROR1 receptor. tuni.fi The binding of the 2A2 antibody to the ROR1 receptor, which is present on malignant cells, facilitates the internalization of the entire immunonanoparticle. nih.govresearchgate.net This process ensures that the cytotoxic payload, OSU-2S, is delivered directly into the target cancer cells. nih.govashpublications.org This targeted approach aims to increase the concentration of OSU-2S within the malignant cells, thereby enhancing its therapeutic effect while minimizing exposure to healthy tissues. aacrjournals.org

The physical characteristics of these immunoliposomal nanoparticles have been defined, with a mean size of approximately 186.9 +/- 0.8 nm and a mean concentration of 1.38 x 10^13 particles/ml. researchgate.netashpublications.org It is noteworthy that the 2A2 antibody itself, or when formulated into an empty immunoliposome (2A2-Empty-ILP), does not exhibit cytotoxic effects on ROR1-expressing cells. nih.gov

Methodological Approaches in Osu 2s Hydrochloride Research

Cellular and Molecular Biological Techniques

In vitro studies are fundamental to understanding the direct effects of OSU-2S on cancer cells. These studies employ a variety of assays to assess cell health, death pathways, and changes in protein signaling.

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

A primary step in evaluating an anticancer agent is to determine its effect on cancer cell viability and proliferation. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are widely used for this purpose. nih.govabbkine.com

The MTT assay is a colorimetric method that measures cellular metabolic activity. nih.gov Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized for quantification. nih.govoncotarget.com The amount of formazan produced is directly proportional to the number of living cells. nih.gov

The CCK-8 assay functions similarly, utilizing a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye. abbkine.commdpi.combiopioneer.com.tw This method is considered to have higher sensitivity than the MTT assay and allows for the direct measurement of absorbance without a solubilization step. biopioneer.com.twdojindo.co.jp

In research on OSU-2S, these assays have been crucial. For instance, studies on non-small-cell lung cancer (NSCLC) used the CCK-8 assay to demonstrate that OSU-2S could inhibit the proliferation of A549 lung adenocarcinoma cells in a dose-dependent manner. mdpi.com Similarly, the anti-proliferative effects of OSU-2S were evaluated in various hepatocellular carcinoma (HCC) cell lines (Hep3B, Huh7, PLC-5, and HepG2), with MTT assays determining the IC50 values, which represent the concentration of the drug that inhibits cell growth by 50%. medchemexpress.comnih.gov

Table 1: Effect of OSU-2S on Cancer Cell Viability

Cell Line Cancer Type Assay Findings Reference(s)
A549 Non-Small-Cell Lung Cancer CCK-8 Inhibited cell proliferation in a dose-dependent manner. mdpi.com
Hep3B Hepatocellular Carcinoma MTT Showed anti-proliferative effects with an IC50 of 2.53 µM. medchemexpress.com
Huh7 Hepatocellular Carcinoma MTT Showed anti-proliferative effects with an IC50 of 2.41 µM. medchemexpress.com
PLC-5 Hepatocellular Carcinoma MTT Showed anti-proliferative effects with an IC50 of 3.96 µM. medchemexpress.com
HepG2 Hepatocellular Carcinoma MTT Showed anti-proliferative effects with an IC50 of 1.84 µM. medchemexpress.com
BxPC-3 Pancreatic Cancer MTT Significant decrease in cell viability observed. oncotarget.com
PANC-1 Pancreatic Cancer MTT Significant decrease in cell viability observed. oncotarget.com

Apoptosis Detection Assays (e.g., Caspase Activity, PARP Cleavage, Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate malignant cells. Several assays are used to detect and quantify apoptosis in OSU-2S-treated cells.

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. researchgate.net Assays can measure the activity of specific caspases, such as caspase-3 or caspase-7, which are key executioner caspases. Studies have shown that OSU-2S treatment leads to a parallel increase in caspase 3/7 activity in HCC cells. nih.govresearchgate.net

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive. plos.org The detection of cleaved PARP by Western blot is a hallmark of apoptosis. nih.gov Research has demonstrated that OSU-2S induces a dose- and time-dependent decrease in the full-length PARP protein in Hep3B cells, indicating its cleavage. medchemexpress.comnih.gov This cleavage was also observed in pancreatic cancer cell lines treated with a related compound. oncotarget.com

Annexin V/PI Staining: This is a widely used method for detecting apoptosis via flow cytometry. oncotarget.com In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometric analysis of OSU-2S-treated pancreatic cancer cells stained with Annexin V and PI showed a dose-dependent increase in the percentage of apoptotic (Annexin V-positive) cells, confirming that the compound's reduction in cell viability is due to the induction of apoptosis. oncotarget.com

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is an indispensable technique used to detect specific proteins in a sample and to analyze their expression levels or post-translational modifications, such as phosphorylation. mdpi.comnih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. oup.com

In OSU-2S research, Western blotting has been extensively used to unravel the molecular pathways affected by the compound. For example, it was used to verify the effect of OSU-2S on the expression of its potential targets in NSCLC, p-AURKA and S1PR1. mdpi.comnih.gov Studies in HCC demonstrated that OSU-2S, particularly in combination with sorafenib (B1663141), decreased the phosphorylation of ERK1/2 and increased the activation (cleavage) of PKCδ. medchemexpress.comnih.gov Furthermore, Western blotting is the standard method for detecting the cleavage of apoptosis markers like caspase-3 and PARP. nih.gov This technique has been fundamental in establishing the ROS-PKCδ-caspase-3 signaling pathway as central to the antitumor effects of OSU-2S. nih.gov

Table 2: Proteins Analyzed by Western Blot in OSU-2S Research

Target Protein Cellular Process Finding Cancer Type Reference(s)
p-AURKA Cell Division, Proliferation Expression affected by OSU-2S. NSCLC mdpi.comnih.gov
S1PR1 Cell Signaling Expression affected by OSU-2S. NSCLC mdpi.comnih.gov
p-ERK1/2 Cell Proliferation, Survival Phosphorylation decreased by OSU-2S. HCC medchemexpress.comnih.govmedchemexpress.com
PKCδ Apoptosis, Cell Growth Activation (cleavage) increased by OSU-2S. HCC medchemexpress.comnih.govnih.gov
Caspase-3 Apoptosis Execution Activation (cleavage) increased by OSU-2S. HCC nih.govnih.gov
PARP DNA Repair, Apoptosis Cleavage increased by OSU-2S. HCC medchemexpress.comnih.gov
p53 Tumor Suppression Modulates sensitivity to OSU-2S. HCC nih.gov

Reactive Oxygen Species (ROS) Measurement

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. spandidos-publications.com The generation of ROS is a recognized mechanism of action for several anticancer agents. spandidos-publications.com Studies have shown that OSU-2S stimulates the production of ROS in a dose-dependent manner in multiple HCC cell lines. medchemexpress.com This increase in ROS is a critical upstream event in the signaling cascade that leads to apoptosis, as evidenced by the finding that the ROS-PKCδ-caspase-3 signaling pathway underlies the antitumor effects of OSU-2S. nih.govspandidos-publications.com

Immunofluorescence and Immunohistochemistry

Immunofluorescence (IF) and Immunohistochemistry (IHC) are powerful imaging techniques used to visualize the presence and location of specific proteins within cells (IF) or in the context of tissue architecture (IHC).

Immunohistochemistry (IHC) is particularly valuable for analyzing tumor tissues from in vivo models. In studies involving mouse xenograft models of lung cancer, IHC was used to assess the impact of OSU-2S on tumor tissues. mdpi.com The results showed that OSU-2S treatment significantly downregulated the expression levels of Ki-67, a marker of cell proliferation, and VEGF, a protein involved in angiogenesis (the formation of new blood vessels). mdpi.com This provided in vivo evidence that OSU-2S inhibits tumor growth by reducing proliferation and blood supply. mdpi.com

In Vivo Animal Model Implementation

To evaluate the systemic efficacy of a potential anticancer drug, researchers turn to in vivo animal models. spandidos-publications.com Xenograft models are the most common approach, where human cancer cells are implanted into immunocompromised mice. mdpi.comnih.gov

In OSU-2S research, an A549 xenograft lung cancer mouse model was used to assess the compound's anti-tumor effect. mdpi.com After tumors were established, the mice were treated with OSU-2S. mdpi.com The results demonstrated that OSU-2S significantly reduced both tumor volume and weight compared to the control group. mdpi.com Similar xenograft models have been used to confirm the potent in vivo tumor-suppressive activity of OSU-2S in hepatocellular carcinoma and mantle-cell lymphoma. medchemexpress.comnih.govnih.gov These in vivo studies are a critical step in translating promising in vitro findings toward potential clinical applications. nih.gov

Establishment and Assessment of Xenograft Models

To investigate the in vivo efficacy of OSU-2S Hydrochloride, researchers have established and utilized xenograft tumor models. nih.govnih.gov These models are crucial for evaluating the anti-tumor capabilities of the compound in a living organism. osu.eduoatext.com

In a notable study focusing on non-small-cell lung cancer (NSCLC), A549 cells were injected into the axilla of mice to induce primary tumors. mdpi.com The establishment of these xenograft models allows for the direct observation of tumor growth and the effects of therapeutic interventions. nih.gov Both ectopic and orthotopic xenograft models have been employed in hepatocellular carcinoma (HCC) research to assess the in vivo potency of OSU-2S. nih.gov Another approach involves implanting tumor cells from patients into the sciatic nerves of mice to create a model that closely mimics the tumor environment in humans. osu.edu

The assessment of these models involves regular monitoring of the animals and the tumor size. osu.edu For instance, in the NSCLC study, treatment with OSU-2S began once the tumor volume reached a specific size (50 mm³). mdpi.com The tumors were then isolated and weighed after a defined treatment period to determine the compound's effect on tumor growth. mdpi.com

Evaluation of Tumor Growth and Biomarker Expression in Tissues

The evaluation of tumor growth in xenograft models is a primary endpoint in assessing the efficacy of OSU-2S. nih.gov Studies have demonstrated that OSU-2S significantly inhibits tumor growth in various cancer models, including NSCLC and HCC. nih.govnih.gov

In addition to monitoring tumor size, researchers analyze the expression of key biomarkers within the tumor tissues to understand the molecular mechanisms behind the observed anti-tumor effects. Immunohistochemical methods are essential for this purpose. nih.gov For example, the expression of Ki-67, a proliferation marker, and Vascular Endothelial Growth Factor (VEGF), which is involved in angiogenesis, have been examined in tumor tissues. nih.gov Research has shown that OSU-2S can significantly downregulate the expression levels of both Ki-67 and VEGF, indicating its inhibitory effect on tumor cell proliferation and the formation of new blood vessels. nih.gov

Western blot analysis is another critical technique used to verify the effect of OSU-2S on specific protein expression in tumor tissues. nih.govnih.gov This method has been employed to confirm that OSU-2S can affect the expression of proteins such as p-AURKA and S1PR1. nih.govnih.gov

Computational and Bioinformatics Analyses

Network Pharmacology for Target Screening

Network pharmacology is a powerful computational approach used to identify the potential molecular targets of a drug and to elucidate its mechanism of action. mdpi.comamegroups.org This methodology has been applied in OSU-2S research to screen for its hub genes and potential therapeutic targets in diseases like NSCLC. nih.govnih.govresearchgate.net

The process typically begins by predicting the effector targets of OSU-2S using databases such as PharmMapper and Swiss TargetPrediction. nih.govresearchgate.net These predicted targets are then cross-referenced with disease-related targets obtained from databases like GeneCards and the Therapeutic Target Database (TTD). nih.govresearchgate.net The overlapping genes are considered potential therapeutic targets. mdpi.com

A protein-protein interaction (PPI) network is then constructed to visualize the complex interactions between these potential targets. amegroups.org This network analysis helps in identifying key "hub genes" that are central to the biological processes affected by the compound. nih.gov For OSU-2S in NSCLC, this approach has successfully identified AURKA and S1PR1 as potential hub genes. nih.govnih.govresearchgate.net

Gene Expression and Survival Analysis (e.g., GEPIA2, KM Plotter Database)

To further validate the clinical relevance of the identified target genes, researchers utilize bioinformatics databases such as the Gene Expression Profiling Interactive Analysis 2 (GEPIA2) and the Kaplan-Meier (KM) Plotter. nih.govnih.gov These tools allow for the analysis of gene expression levels in tumor versus normal tissues and their correlation with patient survival outcomes. nih.govkmplot.com

The GEPIA2 database, for instance, provides a platform to analyze and visualize gene expression differences between tumor and normal tissues from large datasets like The Cancer Genome Atlas (TCGA). nih.govcancer-pku.cn Studies have used GEPIA2 to confirm significant differences in the expression of genes like AURKA and S1PR1 between normal and lung adenocarcinoma tissues. nih.govnih.govresearchgate.net

The KM Plotter database is employed for survival analysis, assessing the prognostic value of specific genes. nih.govnih.govkmplot.com By analyzing the correlation between the expression of a target gene and patient survival, researchers can determine its potential as a prognostic biomarker. nih.gov This type of analysis has been crucial in corroborating the significance of the hub genes identified through network pharmacology in OSU-2S research. nih.gov

Future Research Trajectories and Theoretical Translational Prospects

Investigation of Underexplored Molecular Targets and Pathways

While the primary mechanism of OSU-2S is linked to the activation of the Protein Kinase C-delta (PKCδ) pathway, its full spectrum of molecular interactions is still under investigation. nih.govnih.gov The established pathway involves the generation of reactive oxygen species (ROS), which in turn activates PKCδ and subsequently the caspase cascade, leading to apoptosis. nih.gov

However, recent studies have begun to uncover additional targets that may contribute to its anti-tumor effects. A 2024 study on non-small-cell lung cancer (NSCLC) identified Aurora Kinase A (AURKA) and Sphingosine-1-Phosphate Receptor 1 (S1PR1) as potential hub genes and targets for OSU-2S. mdpi.comnih.gov The research demonstrated that OSU-2S could down-regulate the expression of phosphorylated AURKA (p-AURKA) and S1PR1 in lung adenocarcinoma cells. mdpi.comnih.gov Given that OSU-2S was designed to be devoid of S1P1 receptor activity, this finding suggests a more complex interaction than previously understood and warrants further investigation. nih.govmdpi.com

Future research should aim to validate these novel targets across different cancer types and elucidate the precise molecular mechanisms. Proteome-wide thermal shift assays and similar unbiased screening methods could reveal a more complete map of OSU-2S's direct and indirect cellular targets, potentially uncovering new therapeutic applications and biomarkers for patient selection. elifesciences.org

Summary of Investigated Molecular Targets of OSU-2S

Target/PathwayAssociated EffectCancer Model(s)Status
PKCδ ActivationInduces apoptosis, inhibits proliferation and migration. nih.govmedchemexpress.comHepatocellular Carcinoma, Mantle Cell Lymphoma. nih.govnih.govnih.govWell-Established
ROS GenerationTriggers PKCδ activation and apoptosis. nih.govnih.govHepatocellular Carcinoma, Canine B-cell Lymphoma. nih.govnih.govWell-Established
Caspase-3 ActivationExecution of apoptosis downstream of PKCδ. nih.govHepatocellular Carcinoma. nih.govWell-Established
p-AURKA Down-regulationInhibition of cell proliferation. mdpi.comnih.govNon-Small-Cell Lung Cancer. mdpi.comnih.govNewly Identified / Underexplored
S1PR1 Down-regulationInhibition of cell proliferation. mdpi.comnih.govNon-Small-Cell Lung Cancer. mdpi.comnih.govNewly Identified / Underexplored
p-ERK1/2 Down-regulationInhibition of proliferation and migration (in combination). medchemexpress.comfrontiersin.orgHepatocellular Carcinoma. medchemexpress.comfrontiersin.orgContext-Dependent (Combination Therapy)

Development of Novel Combinatorial Therapeutic Regimens

The therapeutic efficacy of anti-cancer agents can often be enhanced through combination with other drugs. OSU-2S has shown significant synergistic potential in preclinical studies.

A key study investigated the combination of OSU-2S with Sorafenib (B1663141), a standard therapy for advanced hepatocellular carcinoma (HCC). nih.govfrontiersin.org The combination synergistically enhanced the anti-proliferative effects in four different HCC cell lines, with combination indices below 1. nih.gov This enhanced effect was associated with increased caspase 3/7 activity, PARP cleavage, and inhibition of cancer cell migration and invasion. nih.govfrontiersin.org Mechanistically, the synergy was dependent on PKCδ activation, and the sensitivity of the cancer cells to the combination was linked to their p53 status. nih.gov

In mantle-cell lymphoma (MCL), OSU-2S was studied in combination with the anti-CD74 antibody, Milatuzumab. nih.gov OSU-2S treatment increased the surface expression of CD74 on MCL cells, thereby enhancing the cytotoxic effects of Milatuzumab. nih.gov

Future research should explore combinations with other classes of drugs, including other targeted therapies, immunotherapies, and conventional chemotherapeutics, across a wider range of cancers. For instance, combining OSU-2S with agents that target parallel survival pathways or that induce cellular stress could yield powerful synergistic effects.

Preclinical Combinatorial Regimens with OSU-2S

Combination AgentCancer TypeObserved OutcomeKey Mechanistic Finding
SorafenibHepatocellular Carcinoma (HCC)Synergistic enhancement of anti-proliferative and apoptotic effects; inhibition of migration/invasion. nih.govSynergy is dependent on PKCδ activation; p53 status predicts sensitivity. nih.gov
Milatuzumab (anti-CD74 antibody)Mantle-Cell Lymphoma (MCL)Enhanced cytotoxicity compared to single agents. nih.govOSU-2S increases the surface expression of the CD74 target antigen on MCL cells. nih.gov

Optimization and Exploration of Advanced Drug Delivery Modalities

Targeted drug delivery systems can increase the therapeutic index of a compound by concentrating it at the tumor site while minimizing exposure to healthy tissues. mdpi.com Research into advanced drug delivery for OSU-2S has already shown promise.

One notable approach involved the use of immunonanoparticles to deliver OSU-2S to mantle-cell lymphoma (MCL) cells. nih.govnih.gov In this system, OSU-2S was loaded into immunoliposomes that were coated with an antibody targeting the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a tumor antigen expressed on MCL cells but not on normal B cells. nih.govnih.gov This ROR1-targeted delivery system led to selective and potent cytotoxicity in MCL cells in vitro and demonstrated activity in a xenograft mouse model. nih.govnih.gov

The exploration of other advanced drug delivery modalities is a logical next step. Potential systems could include:

Albumin-based Nanoparticles: Leveraging albumin as a carrier can improve biocompatibility and tumor accumulation through mechanisms like the enhanced permeability and retention (EPR) effect. dovepress.com

PLGA Nanoparticles: Poly(lactic-co-glycolic acid) is a biodegradable and biocompatible polymer widely used to create systems for sustained drug release, which could help maintain therapeutic concentrations of OSU-2S over time. mdpi.com

pH-Sensitive Liposomes: Formulations designed to release their payload in the acidic tumor microenvironment could provide another layer of targeting.

Expansion of Preclinical Efficacy Studies to Additional Cancer Subtypes

Preclinical studies have demonstrated the cytotoxic activity of OSU-2S in a variety of cancer cell lines and animal models. Initial research highlighted its efficacy in hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in solid tumors like hepatocellular carcinoma (HCC). nih.govnih.govnih.gov

More recently, the anti-tumor effects of OSU-2S were confirmed in non-small-cell lung cancer (NSCLC). mdpi.comnih.gov In these studies, OSU-2S inhibited the proliferation, migration, and colony formation of A549 lung adenocarcinoma cells in vitro and significantly suppressed tumor growth in a mouse xenograft model. mdpi.comnih.gov Furthermore, studies in canine B-cell lymphoma, which serves as a valuable large animal model for human lymphoma, showed that OSU-2S induces apoptosis via ROS production. nih.gov

Future preclinical research should systematically evaluate the efficacy of OSU-2S in other cancer subtypes where its known molecular targets play a role. For example:

Pancreatic Cancer: Given that a related indole-3-carbinol (B1674136) derivative, OSU-A9, has shown efficacy in pancreatic cancer models by modulating signaling pathways including Akt and STAT3, it would be logical to test OSU-2S in this highly aggressive disease. oncotarget.com

Prostate Cancer: The parent compound of OSU-A9, indole-3-carbinol, has also been studied in prostate cancer, suggesting that this family of compounds may have relevance in this malignancy. aacrjournals.org

Other ROR1-Positive Cancers: The successful targeted delivery of OSU-2S in MCL suggests that its efficacy could be explored in other malignancies that express the ROR1 antigen. nih.gov

Preclinical Pharmacological Characterization Beyond Efficacy Studies

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its translation to the clinic. thermofisher.com Pharmacokinetic (PK) studies of OSU-2S have been conducted in mice, rats, and dogs, providing a foundational understanding of its behavior in vivo. nih.gov

Across all tested species, OSU-2S was found to be highly protein-bound (>99.5%) in plasma, with moderate metabolic stability. nih.gov Caco-2 cell permeability assays suggested low passive permeability with evidence of active efflux. nih.gov Oral bioavailability varied between species, with values of 16-69% in mice (dose-dependent), 24-35% in rats, and 27.5% in dogs. nih.gov Notably, OSU-2S demonstrated a high brain-to-plasma concentration ratio in rats, indicating significant central nervous system penetration. nih.gov

Further preclinical pharmacological studies are needed to build a complete profile. These should include:

Metabolite Identification: Characterizing the metabolites of OSU-2S to determine if they are active or inactive.

Transporter Studies: Identifying the specific efflux and uptake transporters that interact with OSU-2S to better predict drug-drug interactions and tissue distribution. thermofisher.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK data with efficacy data from tumor models to establish the target plasma concentrations required for anti-tumor activity.

Biodistribution Studies: Using imaging techniques to visualize the distribution of OSU-2S in tumor tissues versus healthy organs, especially when using advanced delivery systems. erbc-group.com

Comparative Pharmacokinetic Parameters of OSU-2S

ParameterMouseRatDog
Oral Bioavailability (%)16% (at 10 mg/kg) to 69% (at 50 mg/kg). nih.gov24 - 35% (at 10-100 mg/kg). nih.gov27.5% (capsule). nih.gov
Plasma Protein Binding>99.5%. nih.gov>99.5%. nih.gov>99.5%. nih.gov
Hepatic Intrinsic ClearanceModerate. nih.govModerate. nih.govModerate. nih.gov
Brain/Plasma RatioNot Reported36 (at 6-h post-dose). nih.govNot Reported
Permeability (Caco-2)Low permeability with active efflux suggested. nih.gov

Q & A

Q. What are the primary mechanisms of OSU-2S Hydrochloride in inducing cytotoxicity in cancer models?

OSU-2S, a non-immunosuppressive FTY720 derivative, mediates reactive oxygen species (ROS)-dependent apoptosis in tumor cells. In B-cell lymphoma models, it activates NADPH oxidase to generate ROS, leading to caspase-mediated cell death . In chronic lymphocytic leukemia, OSU-2S suppresses oncogenic pathways (e.g., TCL1 expression) via PP2A activation and SHP1 phosphorylation . Methodologically, ROS quantification (e.g., DCFDA assays) and PP2A activity assays (e.g., phosphatase activity kits) are critical for validating these mechanisms.

Q. How is this compound synthesized and characterized for preclinical studies?

OSU-2S is derived from FTY720 through structural modifications to eliminate immunosuppressive properties. Synthesis involves coupling FTY720 intermediates with sulfonate groups under controlled conditions. Characterization includes LC-MS/MS for purity (>95%), NMR for structural confirmation, and pharmacokinetic profiling (e.g., intravenous vs. intraperitoneal administration in mice) . Researchers should follow USP guidelines for analytical validation, ensuring linearity (3–3000 ng/mL range) and precision (CV% ≤11%) .

Q. What in vitro assays are recommended to assess this compound’s anti-tumor efficacy?

Key assays include:

  • Cell viability assays : MTT or Annexin V/PI staining to quantify apoptosis.
  • ROS detection : Fluorescent probes (e.g., DHE for superoxide) in lymphoma cells .
  • PP2A activation : Western blotting for downstream targets like AKT and ERK phosphorylation .
  • Dose-response studies : IC50 calculations using nonlinear regression models (e.g., GraphPad Prism).

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

Discrepancies in PK parameters (e.g., clearance rates) may arise from interspecies metabolic differences. For example, murine studies show an elimination half-life of 15.6 hours and systemic availability of 46% after intraperitoneal dosing , while larger animal models (e.g., dogs) may exhibit variability due to enzyme expression. To address this:

  • Conduct cross-species cytochrome P450 inhibition assays.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict human PK profiles.
  • Validate findings with microsampling techniques to reduce animal use .

Q. What experimental designs mitigate off-target effects when studying this compound in vivo?

Off-target effects (e.g., non-specific ROS generation) can confound results. Strategies include:

  • Control groups : ROS scavengers (e.g., N-acetylcysteine) to isolate OSU-2S-specific effects .
  • Tissue-specific delivery : Nanoparticle encapsulation (e.g., ROR1-targeted carriers) to enhance tumor selectivity .
  • Transcriptomic profiling : RNA-seq to identify unintended pathway modulation.

Q. How should researchers optimize LC-MS/MS parameters for quantifying this compound in complex biological matrices?

Key considerations:

  • Ionization : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water).
  • Internal standards : Stable isotope-labeled analogs (e.g., deuterated OSU-2S) to correct matrix effects .
  • Validation : Adhere to FDA bioanalytical guidelines for accuracy (85–115%) and precision (RSD <15%) .

Methodological Challenges and Solutions

Q. What are the limitations of current this compound formulations for translational studies?

Poor aqueous solubility and stability in physiological pH limit bioavailability. Solutions include:

  • Co-solvent systems : PEG-400 or cyclodextrin-based formulations.
  • Nanoemulsions : Lipid-based carriers to improve tumor accumulation .
  • Stability testing : Forced degradation studies under acidic/alkaline conditions to identify degradation pathways .

Q. How can researchers validate PP2A activation as a biomarker for this compound response?

  • Biochemical assays : Measure PP2A phosphatase activity using malachite green phosphate detection kits.
  • Genetic knockdown : siRNA-mediated PP2A suppression to confirm pathway dependency .
  • Clinical correlation : Compare PP2A activity in patient-derived xenografts (PDXs) with treatment outcomes.

Data Interpretation and Reproducibility

Q. Why do some studies report variable efficacy of this compound in solid vs. hematological tumors?

Tumor microenvironment differences (e.g., hypoxia in solid tumors) may reduce drug penetration. Hematological models (e.g., B-cell lymphoma) show higher sensitivity due to enhanced ROS susceptibility . To enhance reproducibility:

  • Standardize tumor implantation protocols (e.g., cell density, site).
  • Use syngeneic models to preserve immune interactions.

Q. What statistical approaches address heterogeneity in this compound dose-response data?

  • Mixed-effects models : Account for inter-individual variability in PK/PD studies.
  • Bootstrap resampling : Estimate confidence intervals for IC50 values in small-sample studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OSU-2S Hydrochloride
Reactant of Route 2
Reactant of Route 2
OSU-2S Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.